1-(3-phenylpropyl)-4-Piperidinemethanol

Descripción

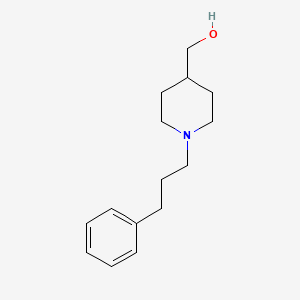

1-(3-Phenylpropyl)-4-Piperidinemethanol is a piperidine derivative characterized by a hydroxymethyl group at the 4-position of the piperidine ring and a 3-phenylpropyl substituent attached to the nitrogen atom.

Propiedades

Fórmula molecular |

C15H23NO |

|---|---|

Peso molecular |

233.35 g/mol |

Nombre IUPAC |

[1-(3-phenylpropyl)piperidin-4-yl]methanol |

InChI |

InChI=1S/C15H23NO/c17-13-15-8-11-16(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2 |

Clave InChI |

WVZUPVJAMDBLEJ-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1CO)CCCC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparison

Key Observations :

- Hydroxyl Group Position: Ethanol vs. methanol substituents (e.g., in 2-[1-(3-chloropropyl)-4-piperidyl]ethanol) may alter hydrogen-bonding capacity and solubility .

- Core Heterocycle : Piperidine (6-membered ring) vs. piperazine (6-membered ring with two nitrogen atoms) affects basicity and receptor interactions. SA-4503’s piperazine core is associated with sigma-1 receptor agonism .

Pharmacological and Receptor Interactions

- H3 Receptor Selectivity: 3-Phenylpropyl derivatives are optimized for H3-receptor selectivity. Para-chlorinated analogs (e.g., 4-(4-chlorobenzyl)-1-(3-phenylpropyl)-4-piperidinylmethanol) show enhanced potency, suggesting halogenation improves receptor binding .

- 5-HT1A Receptor Modulation: Piperidine derivatives with hydroxymethyl groups may influence serotonin receptors.

Métodos De Preparación

Preparation of Phenyl[1-(3-phenylpropyl)-4-piperidinyl]-methanone Hydrochloride (Key Intermediate)

Alkylation Reaction : The synthesis begins with phenyl(4-piperidinyl)methanone, which is reacted with 1-bromo-3-phenylpropane in the presence of potassium carbonate and potassium iodide in toluene. The mixture is refluxed for approximately 64 hours to yield the ketone intermediate as a hydrochloride salt after workup and purification.

Workup and Purification : The reaction mixture is filtered, concentrated, and the product is isolated as a light yellow oil. Subsequent treatment with HCl in methanol/ethyl acetate and basification with aqueous NaOH allows extraction and purification by flash chromatography on silica gel, followed by recrystallization from acetone to obtain the pure ketone hydrochloride salt with melting point 199°-200° C.

Reduction of Ketone to this compound

Chemical Reduction : The ketone hydrochloride is dissolved in absolute ethanol and treated with sodium methoxide followed by sodium borohydride. The reaction mixture is stirred for 72 hours at room temperature.

Isolation : After concentration under reduced pressure, the residue is stirred with aqueous 10% NaOH and extracted with toluene. The organic layer is washed, dried over magnesium sulfate, filtered, and concentrated to yield a colorless oil.

Salt Formation and Purification : The free base is dissolved in dry diethyl ether and treated with HCl in methanol/ethyl acetate to precipitate the hydrochloride salt. This salt is then purified by recrystallization from acetone, yielding this compound hydrochloride with a melting point of 87°-88° C.

Alternative Reduction Methods

Catalytic hydrogenation of alpha-(R,R 1 ,phenylmethanol)-1-(R,R 1 -phenylalkyl)pyridinium halide or its ketone analogs can also be employed to obtain the desired alcohol.

Chemical reduction of phenyl[-1-([2-R, R 1 - phenacyl]-4-piperidinyl]-methanone derivatives using sodium borohydride or related hydride reagents is a common approach.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Time | Temperature | Yield/Notes |

|---|---|---|---|---|

| Alkylation | 1-bromo-3-phenylpropane, K2CO3, KI, toluene reflux | 64 hours | Reflux (~110°C) | Light yellow oil, purified by chromatography |

| Reduction | NaBH4, NaOCH3, absolute ethanol | 72 hours | Room temperature | Colorless oil, purified as HCl salt |

| Salt formation and purification | HCl in CH3OH/EtOAc, recrystallization from acetone | - | Room temperature | White crystalline solid, mp 87°-88° C |

Research Findings and Notes

The use of sodium borohydride in the presence of sodium methoxide in ethanol is effective for the selective reduction of the ketone to the corresponding alcohol without over-reduction or side reactions.

The prolonged reaction times (up to 72 hours) ensure complete conversion and high purity of the product.

The hydrochloride salt formation improves the stability and crystallinity of the final compound, facilitating purification.

Flash chromatography on silica gel with methanol/dichloromethane mixtures is a standard purification technique for intermediates and final products.

Alternative synthetic routes involving catalytic hydrogenation or Grignard reagents have been reported but may require more specialized conditions or reagents.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| Alkylation | Phenyl(4-piperidinyl)methanone + 1-bromo-3-phenylpropane | K2CO3, KI, toluene, reflux 64 h | Ketone intermediate (HCl salt) |

| Reduction | Ketone + NaBH4 + NaOCH3 in ethanol | Stir 72 h, room temp | Alcohol product (free base) |

| Salt formation | Alcohol + HCl in methanol/ethyl acetate | Room temp, recrystallization | Hydrochloride salt, mp 87°-88° C |

| Alternative catalytic method | Hydrogenation of pyridinium halide or ketone analog | Catalytic hydrogenation conditions | Desired alcohol product |

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(3-phenylpropyl)-4-Piperidinemethanol to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For example, alkylation steps using propionic anhydride under reflux conditions (e.g., 12 hours at elevated temperatures) can yield ~80% product purity after purification via acid-base extraction and chromatography . Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., CHCl₃) improve reaction homogeneity.

- Temperature Control : Reflux conditions enhance reaction efficiency.

- Purification : Use of oxalic acid for precipitation and subsequent basification ensures stereochemical integrity.

Comparative yields from alternative methods (e.g., 26–61% in prior studies) highlight the importance of optimizing intermediates like 1-benzyl-4-piperidone derivatives .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., aromatic protons at δ 7.40–7.24, methylene groups at δ 3.66) confirms substitution patterns and stereochemistry .

- GC/MS : Retention time (21.23 min) and fragmentation patterns (m/z 380, 231) validate molecular weight and structural fragments .

- HPLC : Use a methanol-buffer mobile phase (65:35, pH 4.6) for purity assessment, as described in pharmacopeial assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced affinity for neurotransmitter transporters?

- Methodological Answer : SAR studies focus on substituent effects at the piperidine and phenylpropyl moieties. For example:

- Fluoro Substituents : Introduction at the phenyl ring (e.g., 4-fluorophenyl) enhances dopamine transporter (DAT) affinity by modulating lipophilicity and π-π interactions .

- Hydroxyl/Methoxy Groups : Polar groups at the piperidine nitrogen improve selectivity for serotonin transporters (SERT) over DAT .

- In Silico Modeling : Docking studies using PubChem-derived 3D structures (e.g., InChIKey: YGKUEOZJFIXDGI) predict binding poses and guide analog design .

Q. What methodological approaches resolve discrepancies in pharmacological activity data across experimental models?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines vs. in vivo models). Mitigation strategies include:

- Standardized Assays : Use identical transfection systems (e.g., HEK293 cells expressing human DAT/SERT) for cross-study comparisons .

- Binding vs. Functional Assays : Compare radioligand displacement (e.g., [³H]GBR 12909 binding) with uptake inhibition assays to distinguish allosteric vs. competitive mechanisms .

- Species-Specific Differences : Validate targets in primate models for translational relevance, as rodent DAT/SERT kinetics may differ .

Q. How can enantiomeric separation techniques improve the pharmacological profile of this compound derivatives?

- Methodological Answer : Chiral resolution methods include:

- Chiral HPLC : Use amylose-based columns with hexane/isopropanol gradients to isolate (R)- and (S)-enantiomers.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (S)-1,3-dimethyl-4-piperidone) during alkylation steps to enforce stereochemical control .

Enantiomers often exhibit divergent pharmacokinetic profiles; e.g., (R)-configured analogs show improved BBB permeability in sigma1 receptor imaging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.